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A detailed comparison of two selective PI3Kd inhibitors, Leniolisib and Nemiralisib, for the
treatment of Activated PI3K Delta Syndrome (APDS), tailored for researchers, scientists, and
drug development professionals.

This guide provides an objective comparison of Leniolisib and Nemiralisib, two
phosphoinositide 3-kinase delta (PI3KJ) inhibitors investigated for the treatment of Activated
PI3K Delta Syndrome (APDS), a rare primary immunodeficiency. Leniolisib, developed by
Pharming, has received FDA approval and is the first targeted therapy for APDS.[1][2][3][4] In
contrast, the clinical development of Nemiralisib, an inhaled formulation developed by
GlaxoSmithKline, for APDS has been discontinued.[4][5][6] This comparative study will delve
into their mechanisms of action, clinical trial data, and experimental protocols to provide
valuable insights for the scientific community.

Mechanism of Action: Targeting the Hyperactive
PI3Ko Pathway

Both Leniolisib and Nemiralisib are designed to inhibit the phosphoinositide 3-kinase delta
(PI3Kd) enzyme, which is hyperactive in APDS patients due to gain-of-function mutations in the
PIK3CD gene or loss-of-function mutations in the PIK3R1 gene.[2][7] This hyperactivity leads to
immune dysregulation, characterized by lymphoproliferation and immunodeficiency.[1][2] By
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selectively targeting PI3K9, these drugs aim to normalize the downstream signaling pathway,
including the phosphorylation of AKT (pAKT), thereby restoring normal immune function.[1][7]

Leniolisib is an oral small molecule that has demonstrated potent and selective inhibition of
PI3K3.[1][2][7] In vitro and in cell-based assays, Leniolisib has shown greater selectivity for
PI13Kd over other PI3K isoforms (alpha, beta, and gamma).[1][7] Nemiralisib was developed as
an inhaled inhibitor of PI3Kd, with the rationale of delivering the drug directly to the lungs, a
primary site of recurrent infections in APDS patients.[5][8]

Below is a diagram illustrating the targeted signaling pathway.
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Figure 1: Simplified PI3Kd signaling pathway and points of inhibition by Leniolisib and
Nemiralisib.
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Clinical Trial Data: A Tale of Two Outcomes

The clinical development paths of Leniolisib and Nemiralisib in APDS research have diverged
significantly, with Leniolisib demonstrating efficacy and achieving regulatory approval, while
Nemiralisib failed to show clinical benefit in this patient population.

Leniolisib: Efficacy and Safety Established

Leniolisib has undergone rigorous clinical evaluation, culminating in its approval for the
treatment of APDS in patients 12 years of age and older.[1][2][3] The pivotal Phase llI,
randomized, placebo-controlled trial met its co-primary endpoints, demonstrating statistically
significant reductions in lymph node size and an increase in the percentage of naive B cells,
indicating a correction of the underlying immune dysregulation.[9][10][11]

Leniolisib Phase llI
Trial: Key Efficacy Leniolisib (n=21) Placebo (n=10) p-value
Outcomes

Change in Lymph
9 ymp Adjusted mean

change from baseline: - 0.0006[10][11]
-0.25

Node Size (log10 sum
of products of

diameters)

Adjusted mean
change from baseline: - 0.0002[10]
37.30%

Change in Naive B

Cell Percentage

Significant reduction
compared to - 0.0020[11]
placebo[11]

Reduction in Spleen

Volume

Table 1: Summary of primary efficacy endpoints from the pivotal Phase Il clinical trial of
Leniolisib in APDS patients.

Long-term open-label extension studies have further supported the durable efficacy and safety
of Leniolisib, with sustained reductions in lymphoproliferation and improvements in immune
cell subsets.[12][13][14] The safety profile of Leniolisib has been generally favorable, with
most adverse events being mild to moderate in severity.[7][11]
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Nemiralisib: Lack of Efficacy in APDS

In contrast, an open-label trial of inhaled Nemiralisib in five APDS patients did not demonstrate
convincing evidence of target engagement in the lung or systemic efficacy.[5][8] While the drug
was found to have an acceptable safety and tolerability profile, with cough being the most
common adverse event, there were no meaningful changes in the levels of phosphatidylinositol
(3,4,5)-trisphosphate (PIP3), the direct product of PI3Kd activity, in the sputum of treated
patients.[5][8] Furthermore, no significant changes were observed in systemic inflammatory
markers or lymphocyte subsets.[5][8]

Nemiralisib Open-Label Trial: Key Findings Results

Target Engagement (Sputum PIP3 levels) No meaningful changes observed.[5][8]

Systemic Efficacy (Blood inflammatory markers, )
No meaningful changes observed.[5][8]
lymphocyte subsets)

N Acceptable profile; most common adverse event
Safety and Tolerability b [51[E]
was cough.

Table 2: Summary of key findings from the open-label trial of Nemiralisib in APDS patients.

Researchers speculated that the lack of efficacy could be due to insufficient drug retention in
the lungs of patients with pre-existing structural lung damage, leading to increased systemic
exposure without effective local target engagement.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research.
Below are summaries of the key experimental protocols employed in the clinical evaluation of
Leniolisib and Nemiralisib.

Leniolisib Clinical Trial Protocol (Phase lil)

The pivotal study for Leniolisib was a randomized, triple-blinded, placebo-controlled trial.[2]
[11]
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Figure 2: High-level workflow of the Leniolisib Phase IlI clinical trial.

Key Methodologies:
» Patient Population: Patients aged 12 years and older with a confirmed APDS diagnosis.[11]

¢ Intervention: 70 mg of Leniolisib administered orally twice daily, or a matching placebo.[2]
[11]

e Primary Endpoints:
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o Change from baseline in the log10-transformed sum of the product of diameters of index
lymph nodes.[10]

o Change from baseline in the percentage of naive B cells out of total B cells.[10]

o Assessments: Efficacy and safety assessments were conducted at baseline and on days 15,
29, 57, and 85.[2]

Nemiralisib Clinical Trial Protocol (Open-Label)

The study of Nemiralisib in APDS was an open-label trial.[5][8]

Enrollment
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Figure 3: Workflow of the Nemiralisib open-label trial in APDS.

Key Methodologies:

o Patient Population: Five subjects with a diagnosis of APDS.[5][8]
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« Intervention: Inhaled Nemiralisib administered for 12 weeks.[5][8]
e Primary Outcomes:

o Safety and tolerability.[5][8]

o Systemic exposure (pharmacokinetics).[5][8]

o Lung and systemic biomarker profiles.[5][8]

e Assessments: Induced sputum was collected to measure changes in phospholipids and
inflammatory mediators. Blood samples were collected to assess pharmacokinetics and
systemic biomarkers.[5][8]

Conclusion

The comparative study of Leniolisib and Nemiralisib in APDS research highlights the
successful clinical development of a targeted oral therapy and the challenges associated with
an inhaled therapeutic approach for this systemic disease. Leniolisib has emerged as a
transformative treatment for APDS, demonstrating significant and sustained clinical benefits
with a manageable safety profile. The journey of Nemiralisib, while not leading to a new
therapeutic option for APDS, provides valuable lessons for future drug development endeavors,
particularly concerning drug delivery and target engagement in patients with complex, multi-
system disorders. For researchers and drug development professionals, the contrasting
outcomes of these two PI3Kd inhibitors underscore the importance of optimizing drug
formulation and delivery to ensure effective target engagement and clinical efficacy.

Need Custom Synthesis?
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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